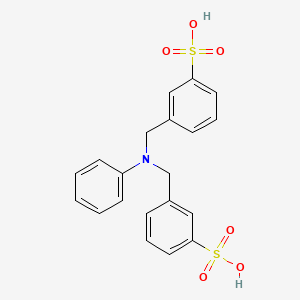
N,N-Bis(3-sulfobenzyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(3-sulfobenzyl)aniline is a useful research compound. Its molecular formula is C20H19NO6S2 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dye Industry
High-Performance Dyes
N,N-Bis(3-sulfobenzyl)aniline is primarily utilized as an intermediate in the synthesis of high-performance dyes. Its sulfonic acid groups enhance the water solubility of dye compounds, making them suitable for dyeing textiles, especially wool and silk. The compound's ability to form stable complexes with metal ions further enhances the colorfastness of the dyes produced.
Case Study: Textile Dyeing
A study demonstrated that dyes derived from this compound exhibited superior light and wash fastness compared to conventional dyes. The application of these dyes on wool fabrics resulted in vibrant colors that maintained their intensity after multiple washes, highlighting their commercial viability in the textile industry.
Pharmaceutical Applications
Drug Development
this compound has been investigated for its potential use as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs with enhanced therapeutic properties. For instance, derivatives of this compound are being explored for their anti-cancer activities.
Case Study: Anticancer Activity
Research has shown that certain derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that these compounds could inhibit cell proliferation and induce apoptosis, suggesting a promising avenue for drug development in oncology.
Material Science
Conductive Polymers
The compound is also being studied for its role in the synthesis of conductive polymers. Its sulfonate groups contribute to the electrical conductivity of polymer films, making them suitable for applications in organic electronics and sensors.
| Property | Value |
|---|---|
| Conductivity (S/cm) | Up to 0.1 |
| Thermal Stability (°C) | >200 |
| Solubility (in water) | High |
Environmental Applications
Wastewater Treatment
Due to its ability to bind heavy metals and other pollutants, this compound is being researched for applications in wastewater treatment processes. The compound can effectively remove contaminants from industrial effluents, contributing to environmental sustainability.
Case Study: Heavy Metal Removal
Experimental studies have demonstrated that using this compound in adsorption processes can significantly reduce levels of heavy metals such as lead and cadmium from contaminated water sources, showcasing its potential as an eco-friendly solution for pollution remediation.
Propriétés
Numéro CAS |
98786-62-0 |
|---|---|
Formule moléculaire |
C20H19NO6S2 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
3-[[N-[(3-sulfophenyl)methyl]anilino]methyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H19NO6S2/c22-28(23,24)19-10-4-6-16(12-19)14-21(18-8-2-1-3-9-18)15-17-7-5-11-20(13-17)29(25,26)27/h1-13H,14-15H2,(H,22,23,24)(H,25,26,27) |
Clé InChI |
JSGRUNCTYDDMNX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(CC2=CC(=CC=C2)S(=O)(=O)O)CC3=CC(=CC=C3)S(=O)(=O)O |
SMILES canonique |
C1=CC=C(C=C1)N(CC2=CC(=CC=C2)S(=O)(=O)O)CC3=CC(=CC=C3)S(=O)(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













